molecular formula C10H17NO2 B12938270 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

Cat. No.: B12938270
M. Wt: 183.25 g/mol
InChI Key: CFLMZWGSEVZEHU-UHFFFAOYSA-N
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Description

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is a compound belonging to the class of tropane alkaloids. These compounds are characterized by their bicyclic structure containing a nitrogen atom. The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the increase in the oxidation state of the compound, often using oxidizing agents.

    Reduction: This reaction involves the decrease in the oxidation state, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Tropane alkaloids are known to interact with neurotransmitter systems, particularly the cholinergic system, by inhibiting the reuptake of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with a similar structure but different functional groups.

    Scopolamine: A tropane alkaloid used for its anticholinergic properties.

    Cocaine: A well-known tropane alkaloid with stimulant effects.

Uniqueness

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts different chemical properties and potential biological activities compared to other tropane alkaloids .

Properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMZWGSEVZEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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